molecular formula C22H18N2 B2769728 2-Methyl-2,4,5-triphenyl-2H-imidazole CAS No. 87880-13-5

2-Methyl-2,4,5-triphenyl-2H-imidazole

Cat. No.: B2769728
CAS No.: 87880-13-5
M. Wt: 310.4
InChI Key: IBMLGSWLDWQZND-UHFFFAOYSA-N
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Description

Contextual Significance of Highly Substituted Imidazole (B134444) Heterocycles in Advanced Organic Chemistry

The imidazole nucleus is a cornerstone in heterocyclic chemistry, recognized for its presence in a multitude of biologically essential molecules, including the amino acid histidine, histamine, and purines scispace.comrjptonline.org. Highly substituted imidazoles, such as those with multiple aryl or alkyl groups, are of particular importance in medicinal chemistry and materials science chemrxiv.orgresearchgate.netnih.gov.

In the realm of medicinal chemistry, the imidazole scaffold is considered a "privileged structure" because its derivatives exhibit a wide array of pharmacological activities scispace.comrjptonline.org. These activities include anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties scispace.comrjptonline.orgresearchgate.netnih.gov. The structural versatility of the imidazole ring allows it to interact with various biological targets through mechanisms like hydrogen bonding and π-π stacking chemrxiv.org. Consequently, the synthesis of novel, highly substituted imidazole derivatives remains a focal point for the development of new therapeutic agents chemrxiv.orgresearchgate.netjapsonline.com.

The development of efficient synthetic routes to these complex molecules is a significant objective in advanced organic chemistry. Modern synthetic strategies often involve multicomponent reactions, which allow for the construction of diverse imidazole structures in a single step, aligning with the principles of green chemistry sciepub.comwjbphs.com. The synthesis of tetrasubstituted imidazoles, in particular, is an active area of research due to the potential for creating compounds with enhanced biological efficacy chemrxiv.orgresearchgate.netresearchgate.net.

Structural Characteristics and Isomeric Considerations of 2,4,5-Triphenyl-2H-imidazole Systems

The core of the subject compound is the 2,4,5-triphenyl-imidazole system, also known as lophine. A key structural feature of this system is the existence of constitutional isomers based on the location of the substituent on the nitrogen atom, leading to different tautomeric forms. The two primary isomers are the 1H-imidazole and the 2H-imidazole.

In the 1H-imidazole isomer, the hydrogen atom is attached to the nitrogen at position 1. In the 2H-imidazole isomer, the substituent is located on the nitrogen at position 2 nih.govnih.gov. This seemingly small difference results in a distinct arrangement of double bonds within the heterocyclic ring. The compound 2-Methyl-2,4,5-triphenyl-2H-imidazole is locked into the 2H-imidazole form due to the presence of the methyl group at the N-2 position.

Another important structural characteristic is the orientation of the three phenyl rings relative to the central imidazole core. X-ray crystallography studies of triphenylimidazole derivatives have shown that the phenyl rings are not coplanar with the imidazole ring wjbphs.com. They are twisted at various dihedral angles, which gives the molecule a three-dimensional, propeller-like shape. This non-planar conformation can have significant implications for the molecule's intermolecular interactions and its ability to bind to biological receptors.

Isomeric FormIUPAC NameKey Structural Feature
1H-Triphenyl-imidazole 2,4,5-triphenyl-1H-imidazoleSubstituent (or H) on Nitrogen at position 1 nih.govnist.gov.
2H-Triphenyl-imidazole 2,4,5-triphenyl-2H-imidazoleSubstituent (or H) on Nitrogen at position 2 nih.gov.

Overview of Current Research Trajectories Involving the this compound Scaffold

While specific research focused exclusively on this compound is not extensively documented in prominent literature, the research trajectories for its core scaffold—the tetrasubstituted triphenyl-imidazole system—are well-established and provide a clear indication of its potential areas of investigation.

The primary direction of research for this class of compounds is in the field of pharmacology. Derivatives of the 2,4,5-triphenyl-imidazole scaffold are continuously being synthesized and evaluated for a range of biological activities. The goal is often to develop new therapeutic agents with improved potency and reduced side effects compared to existing drugs japsonline.comresearchgate.net.

Reported Biological Activity of Triphenyl-imidazole Derivatives
Anti-inflammatory scispace.comnih.govscialert.net
Analgesic scispace.comscialert.net
Antimicrobial (Antibacterial and Antifungal) japsonline.comresearchgate.net
Anticancer scispace.com
Anticonvulsant scialert.net
Antitubercular scispace.com

A second major research trajectory involves the development of novel and efficient synthetic methodologies. The creation of highly substituted imidazoles often requires multi-step processes, and there is a continuous effort to devise more streamlined, cost-effective, and environmentally friendly synthetic routes nih.govsciepub.com. This includes the use of various catalysts and reaction conditions to improve yields and selectivity scispace.comsciepub.comresearchgate.net. Research in this area would likely explore new ways to synthesize this compound and related analogs to build libraries of compounds for biological screening.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2,4,5-triphenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2/c1-22(19-15-9-4-10-16-19)23-20(17-11-5-2-6-12-17)21(24-22)18-13-7-3-8-14-18/h2-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMLGSWLDWQZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 2 Methyl 2,4,5 Triphenyl 2h Imidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-Methyl-2,4,5-triphenyl-2H-imidazole, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to assign the signals of the methyl, phenyl, and imidazole (B134444) core protons and carbons. While specific data for the 2-methyl derivative is not abundantly available, analysis of the closely related 2,4,5-triphenyl-1H-imidazole and other substituted imidazoles provides a strong basis for interpreting the spectra of the target compound.

High-Resolution Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of a compound like this compound, distinct signals are expected for the methyl and phenyl protons. The protons on the three phenyl rings will typically appear as a complex multiplet in the aromatic region, generally between δ 7.0 and 8.5 ppm. researchgate.netjapsonline.com The integration of this region would correspond to 15 protons. The methyl group attached to the C2 position of the imidazole ring would give rise to a singlet in the aliphatic region, with an expected chemical shift. For comparison, in a related imidazolium (B1220033) salt, a methyl group on a tolyl substituent appears at δ 2.31 ppm. sctunisie.org

For the parent compound, 2,4,5-triphenyl-1H-imidazole, the aromatic protons are observed as a multiplet between δ 7.1–8.1 ppm. rsc.orgsciepub.com In one study, the ¹H NMR spectrum in DMSO-d6 showed a multiplet for 13 aromatic protons between δ 7.38 - 7.66 ppm and a doublet for 2 aromatic protons at δ 8.09 ppm. sctunisie.org The N-H proton, which would be absent in the 2-methyl derivative, is typically observed as a broad singlet at around δ 12.7 ppm in DMSO-d6. sctunisie.orgrsc.org

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic Protons (3 x C₆H₅) 7.0 - 8.5 Multiplet 15H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, signals are expected for the methyl carbon, the carbons of the three phenyl rings, and the carbons of the imidazole core.

Based on data for 2,4,5-triphenyl-1H-imidazole, the aromatic carbons typically resonate in the range of δ 125-137 ppm. sctunisie.org The imidazole ring carbons are expected at more downfield shifts; for the parent compound, these are observed at approximately δ 135.0, 137.0 (C4/C5), and 145.4 ppm (C2). researchgate.net The introduction of a methyl group at the C2 position would shift the resonance of this carbon. The methyl carbon itself is expected to appear in the aliphatic region of the spectrum.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Type Expected Chemical Shift (δ, ppm)
Imidazole C2 >145
Imidazole C4/C5 135 - 140
Phenyl Carbons 125 - 138

For 2,4,5-triphenyl-1H-imidazole in DMSO-d6, the observed ¹³C NMR signals are at δ 145.54, 137.12, 135.08, 134.66, 130.96, 130.22, 128.67, 128.33, 128.28, 128.17, 127.92, 127.76, 127.24, 127.09, 126.56, and 125.19 ppm. sctunisie.org

Two-Dimensional NMR Techniques for Aromatic and Aliphatic Systems

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of proton and carbon signals, especially in complex molecules with overlapping resonances in their 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu In this compound, COSY would be used to trace the connectivity of protons within each of the three phenyl rings, showing correlations between ortho, meta, and para protons. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹JCH). sdsu.edu This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. emerypharma.com For the target molecule, it would show correlations between each aromatic proton and its attached carbon, as well as between the methyl protons and the methyl carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. ijcrt.org

For this compound, the FTIR spectrum would be characterized by several key absorption bands. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. sctunisie.org The stretching vibrations of the C=C and C=N bonds within the phenyl and imidazole rings would be observed in the 1500-1650 cm⁻¹ region. researchgate.netsciepub.com The presence of the methyl group would be indicated by C-H stretching and bending vibrations.

In the spectrum of the related 2,4,5-triphenyl-1H-imidazole, characteristic bands are observed around 3450 cm⁻¹ (N-H stretch), 3059 cm⁻¹ (aromatic C-H stretch), and in the 1590-1635 cm⁻¹ range (C=N and C=C stretching). sctunisie.orgresearchgate.netresearchgate.net The absence of the N-H stretching band would be a key differentiator for the 2-methyl derivative.

Table 3: Expected FTIR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch > 3000
Aliphatic C-H Stretch (Methyl) 2850 - 3000
C=N and C=C Stretch (Imidazole and Phenyl) 1500 - 1650

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

The molecular ion peak ([M]⁺ or [M+H]⁺) in the HRMS spectrum would be used to confirm the elemental formula. For instance, the mass spectrum of 2-methylimidazole (B133640) shows a molecular ion peak corresponding to its molecular weight. researchgate.net The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The wavelengths of absorption are characteristic of the molecule's electronic structure, particularly the extent of conjugation.

For derivatives of 2,4,5-triphenyl-1H-imidazole, UV-Vis absorption is typically observed in the range of 300-400 nm. researchgate.net These absorptions are attributed to π → π* transitions within the conjugated system formed by the imidazole and phenyl rings. The exact position and intensity of the absorption bands can be influenced by the solvent and the nature of the substituents on the phenyl rings. researchgate.net For the parent 2,4,5-triphenylimidazole, a UV spectrum in methanol (B129727) shows an absorption maximum around 300 nm. spectrabase.com

Table 4: Summary of Spectroscopic Data for Triphenylimidazole Derivatives

Technique Compound Key Findings Reference
¹H NMR 2,4,5-Triphenyl-1H-imidazole Aromatic protons (m, 7.1-8.1 ppm), NH (s, ~12.7 ppm) sctunisie.orgrsc.org
¹³C NMR 2,4,5-Triphenyl-1H-imidazole Aromatic carbons (125-137 ppm), Imidazole carbons (135-146 ppm) sctunisie.orgresearchgate.net
FTIR 2,4,5-Triphenyl-1H-imidazole N-H stretch (~3450 cm⁻¹), Aromatic C-H stretch (>3000 cm⁻¹), C=N/C=C stretch (1590-1635 cm⁻¹) sctunisie.orgresearchgate.net

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. This method provides precise information on bond lengths, bond angles, and torsion angles, thereby revealing the exact conformation of the molecule in the solid state. Furthermore, it elucidates the arrangement of molecules within the crystal lattice, offering insights into intermolecular interactions such as hydrogen bonding and van der Waals forces that govern the crystal packing. For complex heterocyclic systems like this compound and its derivatives, X-ray crystallography is crucial for understanding their steric and electronic properties, which are fundamental to their chemical reactivity and potential applications.

The precise values of these dihedral angles are influenced by the substitution pattern on both the phenyl rings and the imidazole nitrogen. For instance, in the derivative 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole, the imidazole ring is essentially planar and forms distinct dihedral angles with the substituent rings at the 1-, 2-, 4-, and 5-positions. nih.gov Similarly, analysis of 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine reveals specific orientations of the various aromatic rings relative to the central imidazole core. iosrjournals.org

The crystallographic data for several triphenyl-imidazole derivatives are summarized below, providing a comparative view of their solid-state structures.

CompoundMolecular FormulaCrystal SystemSpace GroupUnit Cell Parameters
2,4,5-Triphenyl-2H-imidazoleC₂₁H₁₆N₂TriclinicP1̄a = 10.11 Å, b = 12.49 Å, c = 14.64 Å α = 83.1°, β = 86.0°, γ = 66.3°
4,5-Diphenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazoleC₂₄H₂₂N₂O₃MonoclinicP2₁/ca = 10.509 Å, b = 18.748 Å, c = 22.016 Å β = 90.844°
2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridineC₂₈H₂₃N₃OOrthorhombicPca2₁a = 19.0002 Å, b = 6.0827 Å, c = 18.6173 Å
1-(4-chlorophenyl)-4,5-diphenyl-2-(3,4,5-trimethoxy-phenyl)-1H-imidazoleC₃₀H₂₅ClN₂O₃TriclinicP1̄a = 10.635 Å, b = 12.262 Å, c = 11.656 Å α = 69.817°, β = 64.630°, γ = 73.503°

The analysis of these crystal structures provides a foundational understanding of the conformational preferences and packing motifs of the triphenyl-imidazole scaffold. This knowledge is essential for predicting the structure of this compound and for designing new derivatives with specific solid-state properties for applications in materials science and medicinal chemistry.

Theoretical and Computational Studies on 2 Methyl 2,4,5 Triphenyl 2h Imidazole Structures

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2-Methyl-2,4,5-triphenyl-2H-imidazole, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), would be employed to predict its properties. Time-Dependent DFT (TD-DFT) is an extension used to study excited states and predict electronic absorption spectra.

Ground State and Excited State Geometry Optimizations

Geometry optimization calculations would determine the most stable three-dimensional arrangement of atoms in both the ground state (lowest energy state) and various excited states. For the ground state, these calculations would predict key structural parameters. In the absence of specific data for the 2-methyl derivative, studies on similar triphenylimidazole compounds show that the three phenyl rings are not coplanar with the central imidazole (B134444) ring due to steric hindrance. The precise dihedral angles between the phenyl rings and the imidazole core would be a key output of such a study.

Optimization of the excited state geometry is crucial for understanding the molecule's photophysical properties, such as fluorescence. The changes in bond lengths and angles upon electronic excitation would reveal how the molecule relaxes in the excited state.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added.

Analysis for this compound would involve mapping the electron density distribution of these orbitals. Typically, in related triphenylimidazole systems, the HOMO is delocalized over the π-conjugated system of the imidazole ring and the phenyl groups, while the LUMO is also distributed across the entire aromatic framework. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity and easier electronic excitation. For similar conjugated organic molecules, these energy gaps are typically in the range of 2.75–3.26 eV.

Characterization of Intramolecular Charge Transfer (ICT)

Upon photoexcitation, molecules with electron-donating and electron-accepting moieties can exhibit Intramolecular Charge Transfer (ICT), where electron density moves from one part of the molecule to another. In this compound, the phenyl groups and the imidazole core form a conjugated system. TD-DFT calculations would be used to model the electronic transitions and characterize any charge transfer. This analysis would reveal if excitation leads to a significant shift of electron density from the central imidazole core to the peripheral phenyl rings or vice versa, which is a key factor influencing the molecule's fluorescence and solvatochromic behavior.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling can be used to elucidate the pathways of chemical reactions involving this compound. By calculating the potential energy surface for a reaction, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and, thus, the reaction rate. This type of modeling is essential for understanding its synthesis and degradation pathways.

Conformational Analysis and Molecular Dynamics Simulations

The three phenyl rings in this compound can rotate around their single bonds to the imidazole core, leading to various possible conformations. Conformational analysis would involve systematically exploring these rotational degrees of freedom to identify stable conformers and the energy barriers between them.

Molecular Dynamics (MD) simulations would provide a dynamic picture of the molecule's behavior over time. By simulating the motion of atoms at a given temperature, MD can reveal how the molecule flexes, vibrates, and changes its conformation in different environments (e.g., in various solvents), providing insights into its structural flexibility and interactions with its surroundings.

Applications in Advanced Materials Science and Chemical Research

Organic Electroluminescent Devices (OLEDs) and Light-Emitting Materials

Derivatives of the triphenyl-imidazole and phenanthroimidazole core structure are highly valued in the field of Organic Light-Emitting Diodes (OLEDs). Their utility stems from their favorable electronic properties, high thermal stability, and tunable emission characteristics. These compounds can function as emitters, hosts for phosphorescent dopants, or charge-transporting materials within the device architecture.

The molecular design of imidazole-based materials is critical for achieving efficient, deep-blue emission, a key component for full-color displays and white lighting applications. For instance, new derivatives of carbazole (B46965) and diphenyl imidazole (B134444) have been synthesized and tested as fluorescent emitters in OLEDs, achieving deep-blue emissions with CIE color coordinates of (0.16, 0.08) and a maximum quantum efficiency of 1.1%. These materials often exhibit high triplet energy levels (above 3.0 eV) and good hole mobility, making them suitable as hosts for phosphorescent emitters. In such applications, green-emitting devices have demonstrated maximum quantum efficiencies of 8.3%, with red and sky-blue devices reaching 6.4% and 7.6%, respectively.

The luminescent features of the phenyl rings on the imidazole core are central to its function as a fluorescent dye and a model system for studying organic solid-state luminescence. The 2,4,5-Triphenyl-Imidazole (TPI) structure itself is considered a precursor for OLED materials. Research focuses on modifying the structure, such as by creating phenanthroimidazole (PI)-based fluorophores, to enhance charge carrier balance, increase efficiency, and achieve the specific color purity required for commercial displays.

Table 1: Performance of OLEDs Incorporating Imidazole Derivatives

Device Type Role of Imidazole Compound Max. Quantum Efficiency (%) Emission Color CIE Coordinates
Fluorescent OLED Emitter 1.1% Deep-Blue (0.16, 0.08)
Phosphorescent OLED Host 8.3% Green N/A
Phosphorescent OLED Host 6.4% Red N/A

This table is generated based on data for carbazole and diphenyl imidazole derivatives.

Fluorescent Probes and Chemical Sensors (e.g., pH Sensitivity)

The inherent fluorescence of the triphenyl-imidazole scaffold makes it an excellent platform for developing chemical sensors. The sensitivity of their emission properties to the local chemical environment allows for the detection of various analytes, including metal ions, water content, and changes in pH.

Imidazole-based probes have demonstrated high selectivity and sensitivity for detecting metal ions. For example, a 2,4,5‐tris(2‐pyridyl)imidazole molecule was developed as a "turn-off" fluorescent sensor for both Cu²⁺ and Hg²⁺ ions in a buffered solution. Similarly, two other imidazole-based fluorescent probes were synthesized for the selective detection of Fe³⁺, exhibiting low detection limits of 0.26 μM and 0.10 μM. These sensors can operate effectively across a broad pH range (pH 4–10), highlighting their potential for use in real-world aqueous solutions.

Beyond metal ions, substituted imidazole derivatives have been designed to detect trace amounts of water in organic solvents like ethanol. The mechanism often involves changes in aggregation state upon the addition of water, leading to a red-shift in the absorption spectra and a significant change in fluorescence. Furthermore, the amphoteric nature of the imidazole group can be exploited for pH sensing. The absorption and emission spectra of certain derivatives show a distinct response to pH changes, with absorption peaks shifting as the pH varies. This property is valuable for creating probes that monitor acidity or basicity in chemical and biological systems.

Table 2: Imidazole-Based Fluorescent Sensors and Their Analytes

Sensor Type Target Analyte Detection Limit Key Feature
Turn-off Probe Cu²⁺ 0.77 μM Operates in a wide pH range (3-11)
Turn-off Probe Hg²⁺ N/A Operates in pH range 6-8

Emerging Research Frontiers and Future Directions for 2 Methyl 2,4,5 Triphenyl 2h Imidazole

Development of Novel High-Yield and Sustainable Synthetic Pathways

The synthesis of polysubstituted imidazoles has been a long-standing area of research, with recent efforts focusing on improving efficiency, yield, and sustainability. nih.govresearchgate.net Traditional methods for synthesizing 2,4,5-triphenyl-imidazole derivatives often involve multi-component reactions, which, while effective, can sometimes be hampered by harsh reaction conditions and the use of hazardous solvents. nih.govresearchgate.netjapsonline.com

Modern advancements are paving the way for greener and more efficient synthetic routes. One-pot synthesis and microwave-assisted reactions are at the forefront of these developments, offering significant reductions in reaction times and improvements in yields. wjbphs.com For instance, the use of eco-friendly catalysts and solvent-free conditions aligns with the principles of green chemistry, minimizing environmental impact. sciepub.comresearchgate.netresearchgate.net The Debus-Radziszewski reaction, a classic method for imidazole (B134444) synthesis, is being adapted with these new approaches to enhance its efficiency. mdpi.com

Future research in this area will likely focus on the development of catalytic systems that are not only highly efficient but also reusable, further enhancing the sustainability of the synthesis of 2-Methyl-2,4,5-triphenyl-2H-imidazole and its derivatives. sciepub.comresearchgate.netresearchgate.net The exploration of flow chemistry and continuous manufacturing processes could also offer scalable and high-yield production methods.

Exploration of Advanced Photofunctional Properties and Smart Materials

The highly conjugated system of this compound, arising from its multiple phenyl rings, suggests a strong potential for interesting photophysical properties. ontosight.ai Imidazole derivatives are known to exhibit fluorescence, and their emission characteristics can be tuned by modifying the substituents on the imidazole core. researchgate.net This tunability makes them attractive candidates for the development of advanced photofunctional materials.

The investigation into the photophysical properties of related 2H-imidazole derivatives has revealed their potential as push-pull fluorophores, with applications in designing photoactive organic and hybrid materials. researchgate.net Research into similar imidazole-based systems has demonstrated their utility in organic light-emitting diodes (OLEDs) and as fluorescent probes. nih.gov The introduction of a methyl group at the 2-position of the 2H-imidazole ring can influence the electronic and steric environment, potentially leading to unique photophysical behaviors.

Future work will likely involve a systematic study of the absorption and emission spectra, quantum yields, and excited-state dynamics of this compound. The exploration of its potential as a component in smart materials, such as photochromic or electrochromic systems, could open up new avenues for its application in optical data storage, sensors, and molecular switches.

Rational Design Principles for Structure-Property Relationships

A deep understanding of the relationship between the molecular structure of this compound and its resulting properties is crucial for the rational design of new materials with tailored functionalities. nih.gov The arrangement of the three phenyl rings and the methyl group around the 2H-imidazole core dictates the molecule's conformation, electronic structure, and intermolecular interactions. researchgate.net

Computational modeling, including Density Functional Theory (DFT) calculations, can provide valuable insights into the geometric and electronic properties of the molecule. acs.org Such studies can help predict how modifications to the chemical structure, such as the introduction of different substituent groups on the phenyl rings, will affect its photophysical and electronic characteristics. acs.org This predictive capability is essential for a targeted approach to materials design, moving beyond trial-and-error synthesis. nih.gov

Future research should focus on establishing clear structure-property relationships for this class of compounds. This will involve a synergistic approach combining theoretical calculations with experimental validation to build a comprehensive understanding of how molecular design influences material performance. Such knowledge will be instrumental in developing new imidazole-based materials for a wide range of applications, from electronics to sensing. nih.govresearchgate.net

Integration with Nanoscience and Supramolecular Chemistry

The integration of this compound into the realms of nanoscience and supramolecular chemistry presents exciting opportunities for the creation of novel functional materials and systems. nih.gov The imidazole moiety is known to participate in various non-covalent interactions, such as hydrogen bonding and metal coordination, making it an excellent building block for the construction of self-assembled supramolecular structures. acs.orgresearchgate.netsciopen.com

In the field of nanoscience, imidazole derivatives can be used to functionalize nanoparticles, imparting specific properties to the nanomaterial. acs.orgresearchgate.netmdpi.comresearchgate.net For example, coating nanoparticles with imidazole-based compounds can enhance their stability and introduce new functionalities, such as catalytic activity or sensing capabilities. mdpi.com The self-assembly of this compound into well-defined nanostructures, such as nanofibers or vesicles, could also lead to materials with unique optical or electronic properties.

Future directions in this area include the design and synthesis of imidazole-functionalized nanoparticles for applications in catalysis, sensing, and drug delivery. researchgate.netresearchgate.net The exploration of the supramolecular chemistry of this compound, including its ability to form gels, liquid crystals, or porous frameworks, could lead to the development of new smart materials with responsive properties. rsc.org The combination of its inherent photophysical properties with the principles of nanoscience and supramolecular chemistry holds immense promise for the creation of next-generation functional materials. nih.gov

Q & A

Q. What are the most reliable synthetic routes for 2-Methyl-2,4,5-triphenyl-2H-imidazole, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of 1,2-dicarbonyl compounds, aldehydes, and ammonium acetate. A validated method involves refluxing benzil (1.05 g, 0.005 mmol), benzaldehyde (0.53 g, 0.005 mmol), α-naphthylamine (0.715 g, 0.005 mmol), and ammonium acetate (0.38 g, 0.005 mmol) in glacial acetic acid at 110°C for 8 hours, followed by slow crystallization . Optimization includes:

  • Catalysts : Diethyl ammonium hydrogen phosphate enhances yield under solvent-free conditions.
  • Purification : Recrystallization from ethyl acetate/ethanol yields high-purity crystals (>90%) .
  • Monitoring : Thin-layer chromatography (TLC) ensures reaction completion.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1H^1H NMR (CDCl3_3) shows aromatic protons at δ 7.31–7.84 ppm and a methyl singlet at δ 1.96 ppm. 13C^{13}C NMR confirms imidazole carbons at δ 146.8–154.1 ppm .
  • FT-IR : C–N stretching (~1600 cm1^{-1}) and aromatic C–H vibrations (~3050 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (276.4 g/mol) .

Q. How does the substitution pattern influence the compound’s reactivity?

The methyl and phenyl groups at positions 2, 4, and 5 sterically hinder electrophilic substitution but facilitate nucleophilic attacks at the imidazole ring. For example:

  • Oxidation : Hydrogen peroxide in acetic acid yields N-oxides.
  • Reduction : Sodium borohydride selectively reduces substituents without ring cleavage .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SHELX programs) reveals non-planar conformations, with dihedral angles between the imidazole ring and phenyl groups ranging from 26.35° to 82.09°. Key findings include:

  • Hydrogen Bonding : C–H⋯O interactions stabilize crystal packing (e.g., infinite chains along the b-axis) .
  • C–H⋯π Interactions : Observed between methyl H and adjacent phenyl rings (distance: ~3.5 Å) .
  • Torsional Flexibility : Allyl substituents exhibit torsional angles up to 82.09°, impacting molecular docking .

Q. What methodologies enable the study of this compound’s role in nucleosome core particle (NCP) crystallization?

In structural biology, the compound stabilizes NCPs by replacing chloride ions in harvest buffers. Protocols include:

  • Derivatization : Co-crystallization with Pt agents (e.g., 0.3 mM cisPt) for 4 days enhances heavy-atom incorporation .
  • Buffer Composition : 10 mM MnSO4_4, 50 mM K-cacodylate (pH 6.0), and 24% 2-methyl-2,4-pentanediol improve crystal stability .

Q. How can computational modeling predict biological activity and binding modes?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite assesses interactions with targets like β-lactamase or heme oxygenase. For example, π-π stacking between phenyl groups and active-site residues enhances binding affinity .
  • DFT Calculations : Optimize electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in drug design .

Contradictions and Limitations

  • Synthetic Variations : α-Naphthylamine in vs. allylbromide in alters substituent regiochemistry.
  • Biological Data : Limited direct studies on this compound; inferences rely on analog data (e.g., antimicrobial imidazoles in ).

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